molecular formula C26H22N6O2 B14458726 1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea CAS No. 74261-74-8

1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea

Cat. No.: B14458726
CAS No.: 74261-74-8
M. Wt: 450.5 g/mol
InChI Key: XDGNEWZBODEYQX-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a urea group linked to a phenyl ring, which is further connected to a diazenyl group and another phenyl ring. The presence of multiple aromatic rings and functional groups makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with phenyl isocyanate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The urea group may also play a role in binding to specific proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]carbamate: Contains a carbamate group instead of a urea group.

    1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]amide: Features an amide group in place of the urea group.

Uniqueness

The uniqueness of 1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

74261-74-8

Molecular Formula

C26H22N6O2

Molecular Weight

450.5 g/mol

IUPAC Name

1-phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea

InChI

InChI=1S/C26H22N6O2/c33-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)31-32-24-17-13-22(14-18-24)30-26(34)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,33)(H2,28,30,34)

InChI Key

XDGNEWZBODEYQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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